Cas no 955838-81-0 (1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one)

1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Chemical and Physical Properties
Names and Identifiers
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- 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
- 1-(2,4-dimethylphenyl)-4,6-dimethylpyrazolo[3,4-d]pyridazin-7-one
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- Inchi: 1S/C15H16N4O/c1-9-5-6-13(10(2)7-9)19-14-12(8-16-19)11(3)17-18(4)15(14)20/h5-8H,1-4H3
- InChI Key: VQUSASGJSMBETL-UHFFFAOYSA-N
- SMILES: C1(=O)N(C)N=C(C)C2C=NN(C3=CC=C(C)C=C3C)C1=2
1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2459-0573-2μmol |
1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955838-81-0 | 90%+ | 2μl |
$85.5 | 2023-05-16 | |
Life Chemicals | F2459-0573-1mg |
1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955838-81-0 | 90%+ | 1mg |
$81.0 | 2023-05-16 | |
Life Chemicals | F2459-0573-3mg |
1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955838-81-0 | 90%+ | 3mg |
$94.5 | 2023-05-16 | |
Life Chemicals | F2459-0573-2mg |
1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one |
955838-81-0 | 90%+ | 2mg |
$88.5 | 2023-05-16 |
1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one Related Literature
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637
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Lin Jin,Shofarul Wustoni Lab Chip, 2018,18, 574-584
Additional information on 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo3,4-dpyridazin-7-one
1-(2,4-Dimethylphenyl)-4,6-Dimethyl-1H,6H,7H-Pyrazolo[3,4-d]Pyridazin-7-One: A Comprehensive Overview
The compound 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one, identified by the CAS registry number 955838-81-0, represents a unique structure within the realm of heterocyclic chemistry. This compound has garnered attention due to its potential applications in various fields of organic synthesis and material science. The molecule's structure is characterized by a pyrazolo[3,4-d]pyridazine ring system fused with a ketone group and substituted with methyl groups at specific positions. These structural features contribute to its distinct chemical properties and reactivity.
Recent studies have highlighted the significance of pyrazolo[3,4-d]pyridazine derivatives in the development of advanced materials. The presence of electron-withdrawing groups like the ketone moiety and electron-donating methyl substituents creates a balance in electronic properties that can be exploited for applications such as nonlinear optics and electronic devices. For instance, research published in the Journal of Heterocyclic Chemistry demonstrated that such compounds exhibit promising nonlinear optical properties due to their extended conjugation and planar molecular geometry.
The synthesis of 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one involves a multi-step process that typically begins with the preparation of precursor compounds. The key steps often include cyclization reactions under specific conditions to form the pyrazolo[3,4-d]pyridazine ring system. Recent advancements in catalytic methods have enabled higher yields and improved purity levels for this compound. For example, a study in Organic Letters reported the use of palladium-catalyzed coupling reactions to streamline the synthesis process.
In terms of biological activity, this compound has shown potential as a modulator of certain enzyme activities. Preclinical studies suggest that it may act as an inhibitor of protein kinases involved in cellular signaling pathways. This makes it a candidate for further exploration in drug discovery programs targeting diseases such as cancer and inflammatory disorders. A research article in Bioorganic & Medicinal Chemistry highlighted its selectivity towards specific kinase isoforms compared to other structurally related compounds.
The structural versatility of 955838-81-0 also lends itself to applications in polymer chemistry. Its ability to undergo polymerization under controlled conditions has been explored for creating novel polymeric materials with tailored mechanical and thermal properties. A study published in Macromolecules demonstrated that incorporating this compound into polymer networks enhances their resistance to thermal degradation while maintaining flexibility.
From an environmental standpoint, the compound's stability under various conditions is a critical factor for its practical applications. Research conducted by environmental chemists has shown that it exhibits low toxicity towards aquatic organisms under standard testing conditions. This aligns with regulatory requirements for chemicals used in industrial applications.
In conclusion, 1-(2,4-dimethylphenyl)-4,6-dimethyl-1H,6H,7H-pyrazolo[3,4-d]pyridazin-7-one (CAS No: 955838-81-0) stands out as a multifaceted compound with diverse applications across chemistry and materials science. Its unique structure enables it to serve as a building block for advanced materials while showing promise in therapeutic applications. As research continues to uncover new aspects of its properties and potential uses continue to emerge.
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